

Physicochemical Properties of Fenoxasulfone Crystals: A Technical Guide

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Compound of Interest

Compound Name: Fenoxasulfone

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This technical guide provides a comprehensive overview of the known physicochemical properties of **Fenoxasulfone** crystals. **Fenoxasulfone** is a pre-emergence herbicide notable for its efficacy in controlling a variety of weeds.^[1] A thorough understanding of its solid-state properties is crucial for formulation development, ensuring stability, and optimizing biological activity. This document compiles available data on the identity and physicochemical characteristics of **Fenoxasulfone** and outlines general experimental protocols for their determination.

Compound Identification and General Properties

Fenoxasulfone is chemically identified as 2,5-Dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone.^[1] It is described as odorless, white crystals.^{[1][2]}

Identifier	Value
Common Name	Fenoxasulfone
Chemical Name (IUPAC)	2,5-Dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone[1]
CAS Registry Number	639826-16-7[1]
Molecular Formula	C ₁₄ H ₁₇ Cl ₂ NO ₄ S[1][3]
Molecular Weight	366.26 g/mol [1][3]
Appearance	White crystals, odorless[1][2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Fenoxasulfone** that have been reported in the literature.

Property	Value	Conditions
Melting Point	157.6 °C	Not specified
Water Solubility	0.17 mg/L	20 °C[1][2]
Octanol-Water Partition Coefficient (Log P)	3.30	25 °C[1][2]

Note: Data on solubility in organic solvents and specific details on crystal polymorphism and stability are not readily available in the public domain.

Experimental Protocols

While specific experimental details for the characterization of **Fenoxasulfone** are not published, the following are detailed methodologies for key experiments typically employed to determine the physicochemical properties of crystalline compounds.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a crystalline solid.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **Fenoxasulfone** sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
- **Instrument Setup:** The DSC instrument is calibrated using certified reference standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.
- **Thermal Program:** The sample and reference pans are heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range is set to encompass the expected melting point (e.g., from 25 °C to 200 °C).
- **Data Analysis:** The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram. The area under the melting peak can be used to calculate the enthalpy of fusion.

Solubility Determination (Flask Method)

The flask method is a common technique to determine the solubility of a compound in a specific solvent.

Methodology:

- **Sample Preparation:** An excess amount of crystalline **Fenoxasulfone** is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- **Sample Collection and Preparation:** After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 μm PTFE) to remove any undissolved solid.
- **Quantification:** The concentration of **Fenoxasulfone** in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice.

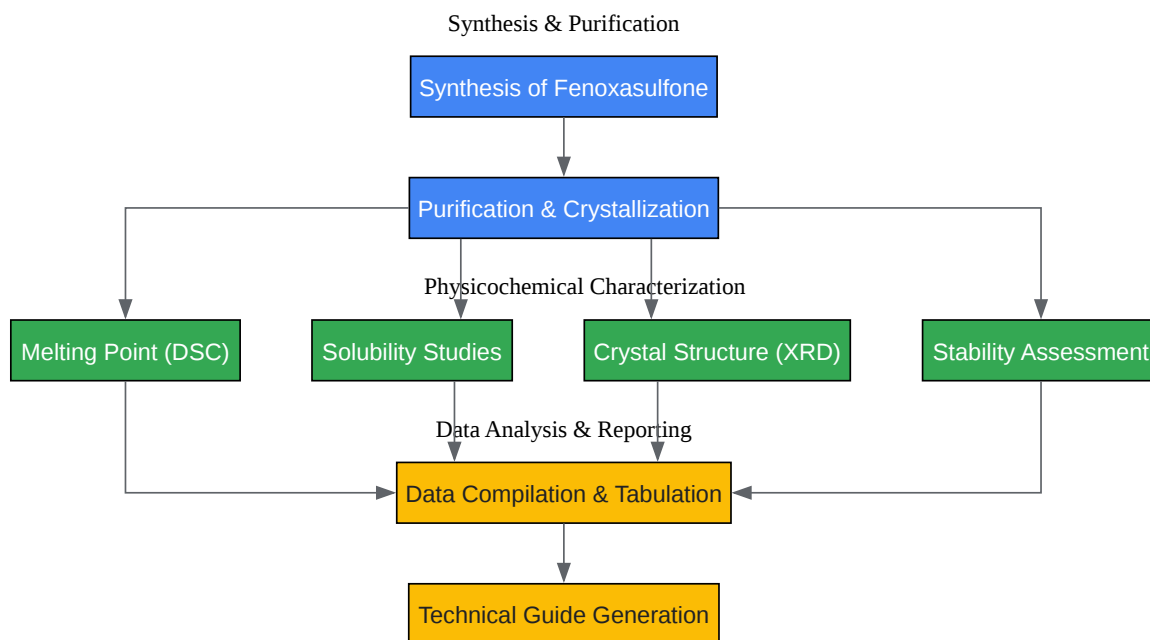
Methodology:

- **Crystal Growth:** A high-quality single crystal of **Fenoxasulfone** is grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, which involves determining the unit cell dimensions, space group, and atomic positions. The structural model is then refined to obtain a final, accurate crystal structure.

Visualization of Experimental and Logical Workflows

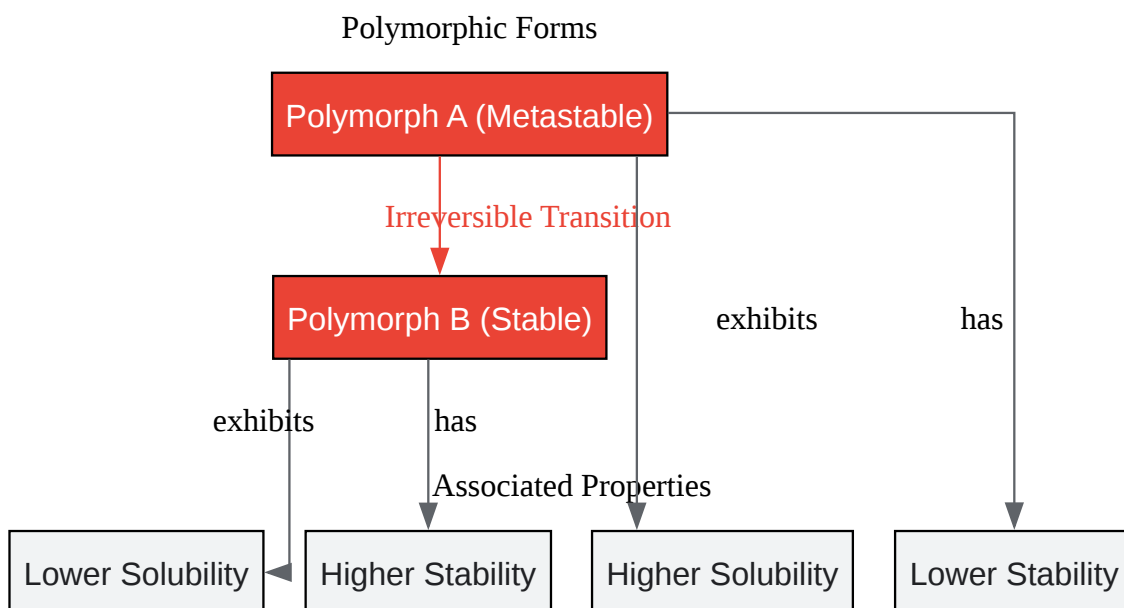
The following diagrams illustrate the typical workflow for characterizing the physicochemical properties of a crystalline substance like **Fenoxasulfone** and the theoretical relationship

between different solid-state forms.



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Caption: Experimental workflow for the physicochemical characterization of **Fenoxasulfone** crystals.



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Caption: Logical relationship between hypothetical polymorphic forms and their properties.

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